Tiquizium bromide is a quaternary ammonium salt recognized for its antispasmodic properties, primarily used in the treatment of gastrointestinal, biliary, and urinary disorders. Its chemical structure is characterized by the presence of a thienylmethylene group, which contributes to its pharmacological activity. The compound is classified as an anticholinergic agent, inhibiting the action of acetylcholine on muscarinic receptors, thus reducing muscle spasms in various organs .
The synthesis of Tiquizium bromide involves several steps that typically include the reaction of specific precursors under controlled conditions. The primary method reported involves:
The synthesis has been documented to involve refluxing conditions with solvents such as ethanol or dioxane, often employing catalysts like piperidine to facilitate reactions . The yield and purity of the final product are confirmed through spectroscopic methods including infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy.
Tiquizium bromide features a complex molecular structure characterized by:
The molecular structure can be represented as follows:
Tiquizium bromide participates in various chemical reactions typical for quaternary ammonium salts, including:
The stability of Tiquizium bromide under different pH levels and temperatures has been investigated, revealing that it maintains its integrity within physiological pH ranges but may degrade under extreme conditions .
Tiquizium bromide exerts its antispasmodic effects primarily through antagonism of muscarinic acetylcholine receptors. This mechanism results in:
Pharmacological studies have shown that Tiquizium bromide has a significant impact on reducing spasms associated with conditions such as gastritis and peptic ulcers .
Tiquizium bromide is stable under normal storage conditions but may undergo hydrolysis when exposed to moisture over extended periods. Its reactivity profile includes interactions typical for quaternary ammonium compounds, such as forming complexes with anionic species .
Tiquizium bromide is primarily utilized in clinical settings for:
Tiquizium Bromide (C₁₉H₂₄BrNS₂) is a synthetic quaternary ammonium compound characterized by a bis-thienyl scaffold, serving as a competitive muscarinic acetylcholine receptor antagonist. Its molecular architecture features two thiophene rings connected by a methylene bridge to a quinolizidinium core, with a bromine counterion establishing its quaternary nature [3] [8]. This structural configuration facilitates high affinity for muscarinic receptors, particularly the M3 subtype, which governs smooth muscle contraction in visceral organs [5] [8]. As an antispasmodic agent, it modulates cholinergic neurotransmission without receptor activation, thereby inhibiting involuntary smooth muscle contractions in the gastrointestinal and biliary tracts [2] [9].
Tiquizium Bromide was developed in the early 1980s by Japanese researchers seeking antispasmodics with enhanced selectivity for gastrointestinal muscarinic receptors. Its synthesis exploits the reactivity of thiophene heterocycles—privileged structures in medicinal chemistry due to their electronic properties and metabolic stability [1] [7]. The synthetic route (Figure 1) involves:
| Year | Event | Reference |
|---|---|---|
| 1984 | First approval in Japan for gastrointestinal indications | [4] |
| 1987 | Structural elucidation via X-ray crystallography | [3] |
| 2007 | Inclusion in KEGG DRUG as a neuropsychiatric/gastrointestinal agent | [8] |
Mechanistic studies confirmed its action as a non-depolarizing blocker of acetylcholine at neuromuscular junctions, with negligible nicotinic activity. Patent CN1910149A later documented derivatives of its bis-thienyl scaffold for bronchorelaxation, though Tiquizium itself remains specialized for visceral spasm management [6].
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₉H₂₄BrNS₂ |
| Molecular Weight | 410.44 g/mol |
| Key Functional Groups | Quaternary ammonium, thiophene rings, bromine ion |
| Stereochemistry | trans-configuration at quinolizidine C3/C5 |
| Bioisosteric Relationship | Thiophene rings mimic phenyl groups electronically |
Tiquizium Bromide belongs to two intersecting pharmacological classes:
Antimuscarinic Agents
It competitively antagonizes acetylcholine at G protein-coupled muscarinic receptors (CHRM3 gene product). Unlike non-selective antagonists (e.g., Atropine), it exhibits relative selectivity for M3 receptors over M2 subtypes (12-fold selectivity in vitro), which predominate in smooth muscle and exocrine glands [5] [8]. This selectivity minimizes cardiac (M2-mediated) side effects while potently inhibiting:
Its quaternary ammonium structure prevents blood-brain barrier penetration, eliminating central nervous system effects [2].
Antispasmodic Drugs
As a spasmolytic, Tiquizium Bromide directly targets hypermotility disorders by reducing calcium influx into smooth muscle cells, independent of muscarinic blockade. Approved indications include:
Clinically, it demonstrates equipotency to Dicyclomine in reducing colonic spasms but with superior tolerability profiles due to receptor subtype selectivity [9].
| Drug | Receptor Selectivity | Quaternary Ammonium | Primary Clinical Use |
|---|---|---|---|
| Tiquizium Bromide | M3 > M2 | Yes | GI/biliary spasms |
| Atropine | Non-selective | No | Bradycardia, organophosphate poisoning |
| Oxybutynin | M3/M1 | No | Overactive bladder |
| Darifenacin | M3 selective | No | Urinary incontinence |
The drug’s inclusion in the Anatomical Therapeutic Chemical (ATC) code A03BB09 ("Synthetic anticholinergics with quaternary ammonium") underscores its mechanistic and chemical distinction from tertiary amine antispasmodics [8].
[Explore molecular diagrams: Tiquizium (CID 72159) vs. Atropine (CID 174174)]
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: